2,4,6-Tribromo-3-hydroxybenzaldehyde
Overview
Description
2,4,6-Tribromo-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3Br3O2. It is a derivative of benzaldehyde, where three bromine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tribromo-3-hydroxybenzaldehyde is DNA . The compound binds to DNA by covalent binding . This interaction plays a crucial role in its mechanism of action, as it leads to the inhibition of protein synthesis .
Mode of Action
This compound interacts with its targets, primarily DNA, through covalent binding . This binding inhibits the synthesis of proteins, which are essential for cell growth and function . Additionally, this compound also inhibits the cellular uptake of halides such as chloride and bromide ions .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein synthesis and ion transport . By inhibiting protein synthesis, the compound disrupts normal cellular function, leading to cell death . The inhibition of halide ion uptake can also disrupt cellular ion balance, further contributing to cell death .
Pharmacokinetics
Given its molecular weight of 35881 , it is likely that the compound has good bioavailability.
Result of Action
The result of the action of this compound is the induction of cell death . This is achieved through the inhibition of protein synthesis and the disruption of cellular ion balance . Specifically, it has been shown to induce cell death in human lung cancer cells in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be at room temperature in an inert atmosphere . This suggests that the compound’s stability and efficacy may be affected by temperature and the presence of reactive gases.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromo-3-hydroxybenzaldehyde can be synthesized through the bromination of 3-hydroxybenzaldehyde. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 3-hydroxybenzaldehyde in large reactors, with careful control of reaction parameters to achieve high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form 2,4,6-tribromo-3-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,4,6-Tribromo-3-hydroxybenzoic acid.
Reduction: 2,4,6-Tribromo-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tribromo-3-hydroxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential as an antimicrobial and anticancer agent is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Bromo-4-hydroxybenzaldehyde: Contains only one bromine atom and differs in the position of the hydroxyl group.
Uniqueness: 2,4,6-Tribromo-3-hydroxybenzaldehyde is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its mono- or dibromo counterparts. This makes it a valuable compound in synthetic chemistry and biological studies .
Properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOIFAFFUDNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181805 | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2737-22-6 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2737-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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